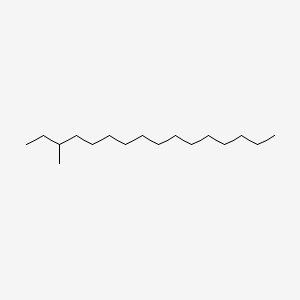

3-Methylhexadecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6418-43-5 |

|---|---|

Molecular Formula |

C17H36 |

Molecular Weight |

240.5 g/mol |

IUPAC Name |

3-methylhexadecane |

InChI |

InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-15-16-17(3)5-2/h17H,4-16H2,1-3H3 |

InChI Key |

WWPCLIMUTNKTDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Methylhexadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexadecane is a branched-chain saturated hydrocarbon belonging to the alkane series. As an isomer of heptadecane, its physical properties are of significant interest in various fields, including fuel technology, materials science, and as a non-polar solvent in chemical and pharmaceutical processes. Understanding these properties is crucial for process design, quality control, and for predicting its behavior in different environments. This technical guide provides a detailed overview of the known physical properties of this compound, outlines the standard experimental methodologies for their determination, and presents a logical workflow for these experimental procedures. Due to the limited availability of experimental data for this compound, this guide also includes data for its isomer, 2-Methylhexadecane, and its parent compound, n-hexadecane, for comparative purposes.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. It is important to note that while some data is available, many of the physical properties for this specific isomer have been estimated or are inferred from related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₇H₃₆ | [1][2][3][4][5][6] |

| Molecular Weight | 240.47 g/mol | [1][2][5][7] |

| CAS Number | 6418-43-5 | [2][4][5][7] |

| Boiling Point | 297.20 °C (estimated) | [8] |

| Melting Point | -15 °C | [7] |

| Flash Point | 105.20 °C (estimated) | [8] |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Viscosity | Data not available |

Comparative Data for Related Compounds:

| Property | 2-Methylhexadecane | n-Hexadecane |

| Boiling Point | 291.4 °C | 287 °C |

| Melting Point | 4 °C | 18 °C |

| Density | 0.776 g/cm³ | 0.773 g/cm³ at 20 °C |

| Refractive Index | 1.434 | 1.4345 at 20 °C |

| Viscosity | Data not available | 3.474 mPa·s at 20 °C |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of long-chain alkanes like this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility. For hydrocarbons, the micro boiling point determination method is often employed due to its requirement for a small sample size.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with high-boiling mineral oil).

-

Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Reading: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Melting Point

The melting point is a fundamental property for characterizing solid compounds and assessing their purity. The capillary method is a standard and widely used technique.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of solid this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a controlled rate. A rapid heating rate can be used initially to approach the approximate melting point, followed by a much slower rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Density

Density is a measure of mass per unit volume and is an important parameter for quality control and fluid dynamics calculations. Vibrating tube densitometry is a modern and accurate method.

Methodology: Vibrating Tube Densitometry

-

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with the sample liquid; the change in frequency is directly related to the density of the liquid.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Introduction: The this compound sample is injected into the clean, dry U-tube. Care must be taken to avoid the introduction of air bubbles.

-

Measurement: The instrument measures the oscillation period of the filled tube and, using the calibration data, calculates the density of the sample. The temperature of the sample is precisely controlled by the instrument.

-

Data Recording: The density value at the specified temperature is recorded.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable property for identifying and assessing the purity of liquid samples.

Methodology: Abbe Refractometer

-

Principle: The Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid placed between two prisms.

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For many applications, especially those involving fluid transport, viscosity is a critical parameter.

Methodology: Capillary Viscometry

-

Principle: This method measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under a known and reproducible head pressure.

-

Viscometer Selection: A suitable capillary viscometer (e.g., an Ubbelohde or Cannon-Fenske viscometer) is chosen based on the expected viscosity of the sample.

-

Sample Loading: A precise volume of the this compound sample is introduced into the viscometer.

-

Temperature Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

Measurement: The sample is drawn up into the timing bulb of the viscometer by suction. The suction is then removed, and the time it takes for the liquid meniscus to pass between two marked points on the capillary is measured with a stopwatch.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.

Caption: Workflow for the experimental determination of physical properties of this compound.

Conclusion

This technical guide has provided a summary of the known physical properties of this compound, alongside detailed experimental protocols for their determination. While specific experimental data for density, refractive index, and viscosity of this compound remain to be fully documented in publicly available literature, the methodologies outlined here provide a robust framework for researchers to obtain these critical parameters. The included workflow diagram offers a clear and logical sequence for conducting these experimental investigations. The data for related isomers and the parent alkane serve as valuable reference points for estimation and comparison. Accurate determination of these properties will continue to be essential for the effective application of this compound in scientific and industrial contexts.

References

- 1. tutorsglobe.com [tutorsglobe.com]

- 2. srd.nist.gov [srd.nist.gov]

- 3. ivypanda.com [ivypanda.com]

- 4. This compound | C17H36 | CID 93030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. chemspider.com [chemspider.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Occurrence of 3-Methylhexadecane in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexadecane is a saturated, branched-chain hydrocarbon that has been identified as a component of the cuticular hydrocarbon (CHC) profile in certain insect species. CHCs are a diverse class of lipids found on the insect epicuticle, where they play a crucial role in preventing desiccation and mediating chemical communication.[1] These compounds are integral to various aspects of insect biology, including species and nestmate recognition, mating behavior, and social organization.[2][3] Methyl-branched alkanes, such as this compound, are a significant class of CHCs and are known to be involved in chemical signaling.[1][4] This technical guide provides an in-depth overview of the known natural sources of this compound in insects, details the experimental protocols for its extraction and identification, and discusses its potential role in insect chemical ecology.

Natural Sources of this compound

The primary documented natural source of this compound in insects is within the glandular secretions of ants, specifically as a component of the cuticular hydrocarbons.

Hymenoptera: Formicidae (Ants)

Quantitative Data

Comprehensive quantitative data for this compound from the primary literature is limited. The table below is a representative template for how such data would be presented. Researchers are encouraged to consult primary research articles for specific quantification of this and other CHCs in their species of interest.

| Insect Species | Genus | Family | Order | Compound Location | Relative Abundance (%) | Quantitative Method | Reference |

| Camponotus intrepidus | Camponotus | Formicidae | Hymenoptera | Gland Secretion/Cuticle | Data not available in recent literature | GC-MS | (Brophy, 1973) |

Experimental Protocols

The identification and quantification of this compound and other cuticular hydrocarbons in insects are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail a generalized protocol based on established methodologies for CHC analysis.[7][8][9]

Extraction of Cuticular Hydrocarbons

Objective: To extract CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

-

Insect specimens (live or preserved)

-

Hexane (B92381) (or Pentane), high-purity, redistilled

-

Glass vials with PTFE-lined caps

-

Forceps

-

Vortex mixer (optional)

-

Glass Pasteur pipette with silica (B1680970) gel (for cleanup)

-

Nitrogen gas stream for solvent evaporation

Protocol:

-

Sample Preparation: Select individual or pooled insect specimens. If live, they can be immobilized by chilling.

-

Solvent Extraction: Submerge the specimen(s) in a glass vial containing an appropriate volume of hexane (e.g., 200 µL to 1 mL, depending on insect size). The extraction duration is typically short (e.g., 5-10 minutes) to minimize the extraction of internal lipids.[9]

-

Agitation: Gently agitate the vial manually or using a vortex mixer for a brief period (e.g., 30 seconds) to facilitate the dissolution of CHCs.

-

Extract Collection: Carefully remove the insect(s) from the vial using clean forceps. The resulting hexane solution contains the extracted CHCs.

-

Cleanup (Optional but Recommended): To remove more polar lipids, pass the extract through a small column of silica gel, eluting with hexane.[8]

-

Concentration: Concentrate the extract to a desired volume under a gentle stream of nitrogen gas. Avoid complete dryness to prevent the loss of more volatile components. The final volume is typically adjusted based on the expected concentration of CHCs.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the chemical components of the CHC extract.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

-

Injector Temperature: 250-300 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes

-

Ramp: Increase at a rate of 5-15 °C/minute to a final temperature of 300-320 °C

-

Final hold: 10-20 minutes

-

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280-300 °C

Protocol:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated CHC extract into the GC.

-

Separation: The different hydrocarbons are separated based on their boiling points and interaction with the column's stationary phase as they pass through the GC column.

-

Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint. Identification of this compound is achieved by comparing its retention time and mass spectrum to that of an authentic standard or by interpretation of the fragmentation pattern.

-

Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram. Absolute quantification can be performed by using an internal standard of a known concentration.[7]

Biosynthesis and Signaling

Biosynthesis of Branched Alkanes

The biosynthesis of methyl-branched alkanes in insects is a complex process that begins with fatty acid synthesis.[10][11] It is generally understood to involve the substitution of a methylmalonyl-CoA unit for a malonyl-CoA unit during fatty acid elongation, leading to the formation of a methyl-branched fatty acid precursor. This precursor is then converted to the final hydrocarbon through a process of reduction and decarbonylation.[11]

Cuticular Hydrocarbon Signaling Pathway

CHCs are perceived by other insects primarily through contact chemoreception via sensory structures on their antennae and other body parts. The detection of a specific CHC blend, which may include this compound, can trigger a cascade of neural events leading to a behavioral response, such as nestmate recognition or aggression towards non-nestmates.[2]

Conclusion

This compound is a methyl-branched alkane that has been identified as a cuticular hydrocarbon in at least one species of ant, Camponotus intrepidus. While its specific signaling role has not been fully elucidated, its presence as a CHC suggests a likely involvement in the chemical communication systems of insects. The standardized protocols for CHC extraction and GC-MS analysis provide a robust framework for researchers to investigate the presence and potential function of this compound and other CHCs in a wide range of insect species. Further research is needed to quantify the abundance of this compound across different species and to determine its precise role in mediating insect behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Cuticular hydrocarbon profiles differ between ant body parts: implications for communication and our understanding of CHC diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antwiki.org [antwiki.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. antwiki.org [antwiki.org]

- 7. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. core.ac.uk [core.ac.uk]

- 9. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Methylhexadecane in the Chemical Ecology of Myrmica rubra

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexadecane is a saturated, branched-chain hydrocarbon that plays a subtle yet integral role in the chemical communication systems of certain insect species. As a component of cuticular hydrocarbons (CHCs), it contributes to the complex chemical signature on an insect's outer surface. This guide provides a comprehensive overview of the known functions of this compound in chemical ecology, with a particular focus on its presence in the ant species Myrmica rubra. While not a primary sex or trail pheromone, its contribution to the overall chemical profile is crucial for nestmate recognition and maintaining colony cohesion. This document will detail its identification, role in signaling pathways, and the experimental protocols used to elucidate its function.

Chemical Identification and Presence

This compound is one of many compounds that constitute the complex blend of cuticular hydrocarbons found on the epicuticle of various insects, including the European fire ant, Myrmica rubra.[1][2][3] CHCs are primarily known for their role in preventing desiccation, but they are also fundamental to insect communication, mediating interactions such as species and nestmate recognition.[4][5] The CHC profile of Myrmica ants is species-specific and remarkably stable across wide geographical areas, suggesting a strong genetic basis for its composition.[2]

The analysis of CHC profiles in Myrmica rubra reveals a complex mixture of linear alkanes, alkenes, and methyl-branched alkanes.[1][3] While the exact percentage can vary between colonies and geographic locations, this compound is a consistently identified component.

Table 1: Quantitative Analysis of Major Cuticular Hydrocarbons in Myrmica rubra

| Compound Class | Compound | Relative Abundance (%) |

| Monomethylalkanes | This compound | (Specific quantitative data not available in the provided search results) |

| Other Monomethylalkanes | Variable | |

| Dimethylalkanes | Various Isomers | Variable |

| Trimethylalkanes | Various Isomers | Variable |

| n-Alkanes | n-Pentacosane (n-C25) | Major Component |

| n-Heptacosane (n-C27) | Major Component | |

| n-Nonacosane (n-C29) | Major Component | |

| Alkenes & Alkadienes | Various Isomers | Present in smaller quantities |

Note: This table summarizes the general composition of M. rubra CHCs based on available literature. Precise quantitative data for this compound was not found in the initial search results.

Role in Chemical Signaling

The primary role of this compound in Myrmica rubra is as a component of the colony's recognition cue. Nestmate recognition in ants is a critical process for maintaining social integrity, and it is mediated by the perception and processing of the complex CHC blend on the cuticle of other individuals.[4][5] While the trail pheromone of Myrmica rubra has been identified as 3-ethyl-2,5-dimethylpyrazine, the CHC profile, including this compound, serves as a "password" for nest entry and social interactions.[6][7]

Methyl-branched alkanes, such as this compound, are thought to be particularly important for conveying information within the CHC profile due to their structural complexity compared to linear alkanes.[4][8] The specific ratio and combination of these branched hydrocarbons contribute to the unique chemical signature of a colony. An individual ant perceives the CHC profile of another ant through antennal contact and compares it to an internal template. A match signifies a nestmate, while a mismatch can trigger aggression.

Experimental Protocols

The identification and functional analysis of this compound and other CHCs in Myrmica rubra involve a combination of chemical analysis and behavioral assays.

Cuticular Hydrocarbon Extraction and Analysis

This protocol outlines the general steps for extracting and analyzing CHCs from ants.

a. Sample Collection:

-

Collect worker ants from a Myrmica rubra colony.

-

Freeze the ants to immobilize them and prevent degradation of cuticular lipids.

b. Extraction:

-

Immerse a pooled sample of ants (typically 5-10 individuals) in a non-polar solvent such as hexane (B92381) or pentane (B18724) for a short duration (e.g., 10 minutes).

-

This process dissolves the lipids from the cuticle without extracting internal lipids.

-

Carefully remove the ants and concentrate the solvent to a smaller volume under a gentle stream of nitrogen.

c. Analysis using Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject a small aliquot of the concentrated extract into a gas chromatograph coupled to a mass spectrometer.

-

The GC separates the individual hydrocarbon components based on their volatility and interaction with the column.

-

The MS fragments the eluted compounds, producing a characteristic mass spectrum for each component, which allows for their identification by comparing the spectra to known standards and libraries.[1]

Behavioral Assays for Nestmate Recognition

To assess the role of specific CHCs in nestmate recognition, synthetic compounds can be used in behavioral experiments.

a. Preparation of Stimuli:

-

Synthesize or obtain high-purity this compound and other relevant CHCs.

-

Prepare solutions of these compounds in a volatile solvent like hexane at biologically relevant concentrations.

-

"Dummy" objects (e.g., small glass beads) or dead, solvent-washed ants can be coated with these synthetic CHC profiles.

b. Aggression Assay:

-

Introduce a treated dummy or dead ant into a small arena with a resident worker ant from a specific colony.

-

Observe and score the resident ant's behavior towards the stimulus. Behaviors can be categorized on a scale from non-aggressive (e.g., antennation) to highly aggressive (e.g., biting, stinging).[9]

-

Compare the responses to dummies coated with the colony's own CHC profile (control), a foreign colony's profile, and profiles where specific components like this compound are added or removed.

Conclusion and Future Directions

This compound is a component of the complex chemical signature used for nestmate recognition in the ant Myrmica rubra. While not a primary signaling molecule in the same way as a trail or sex pheromone, its presence and relative abundance contribute to the overall "gestalt" of the colony odor. The study of such subtle chemical cues is essential for a complete understanding of insect chemical ecology.

Future research should focus on obtaining precise quantitative data for this compound across different Myrmica rubra colonies and geographic locations. Furthermore, behavioral assays using synthetic blends with systematically altered concentrations of this compound are needed to definitively elucidate its specific contribution to the nestmate recognition process. Such studies could have implications for the development of novel pest management strategies that disrupt social cohesion in invasive ant species. For drug development professionals, understanding the intricacies of chemosensory perception at the molecular level in these systems can provide insights into receptor-ligand interactions that may be translatable to other biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Species-Specific Cuticular Hydrocarbon Stability within European Myrmica Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering the Chemical Basis of Nestmate Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.kuleuven.be [bio.kuleuven.be]

- 6. journal.entsocbc.ca [journal.entsocbc.ca]

- 7. Trail pheromone ecology of the pavement ant, Tetramorium immigrans, and the European fire ant, Myrmica rubra [summit.sfu.ca]

- 8. Learning Distinct Chemical Labels of Nestmates in Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chirality and Enantiomers of 3-Methylhexadecane

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Chirality of 3-Methylhexadecane

This compound is a saturated branched-chain alkane with the chemical formula C₁₇H₃₆. Its structure is characterized by a sixteen-carbon chain (hexadecane) with a methyl group attached to the third carbon atom. The presence of this methyl group on the third carbon atom creates a chiral center, also known as a stereocenter. A chiral center is a carbon atom that is bonded to four different substituent groups. In the case of this compound, the C3 carbon is attached to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a tridecyl group (-C₁₃H₂₇).

Due to this chirality, this compound exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-3-methylhexadecane and (S)-3-methylhexadecane, according to the Cahn-Ingold-Prelog priority rules. While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is different, which can lead to distinct biological activities. This is of particular importance in drug development, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties.[1]

Physicochemical Properties of this compound Enantiomers

Enantiomers have identical physical properties in an achiral environment, such as boiling point, melting point, and density.[2][3] Their distinguishing physical property is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree.

Table 1: General and Stereochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₆ |

| Molecular Weight | 240.48 g/mol |

| IUPAC Name | This compound |

| Chiral Center | C3 |

| Number of Enantiomers | 2 ((R) and (S)) |

| CAS Number (Racemic) | 6418-43-5 |

Table 2: Illustrative Physicochemical Properties of Chiral Alkane Enantiomers (Homologous Examples)

| Property | (R)-Enantiomer (Illustrative) | (S)-Enantiomer (Illustrative) |

| Boiling Point (°C) | Expected to be identical | Expected to be identical |

| Density (g/mL) | Expected to be identical | Expected to be identical |

| Refractive Index | Expected to be identical | Expected to be identical |

| Specific Rotation ([(\alpha)]_D) | + (value not determined) | - (value not determined) |

Note: The specific rotation values for the enantiomers of this compound have not been experimentally determined and reported in the literature. The signs are illustrative of the opposing optical rotation of enantiomers.

Experimental Protocols

Enantioselective Synthesis of this compound

The synthesis of a single enantiomer of this compound requires an enantioselective synthetic route. A general approach involves the use of chiral auxiliaries or chiral catalysts to control the stereochemistry of the key bond-forming reactions.[4][5][6]

Illustrative Enantioselective Synthesis Strategy:

A plausible synthetic route could involve the asymmetric alkylation of a chiral enolate or the use of a chiral Grignard reagent in a coupling reaction.

Example Protocol Outline (based on general methods):

-

Preparation of a Chiral Precursor: Start with a commercially available chiral building block, for example, a chiral alcohol or aldehyde.

-

Chain Elongation: Utilize a series of reactions such as Wittig reactions or Grignard couplings to extend the carbon chain to the desired length.

-

Introduction of the Methyl Group: A key step would be the stereoselective introduction of the methyl group at the C3 position. This could be achieved through an asymmetric conjugate addition of a methyl organocuprate to an (\alpha),(\beta)-unsaturated ester, followed by reduction.

-

Removal of Functional Groups: The final steps would involve the removal of any remaining functional groups to yield the saturated alkane. This is typically achieved through deoxygenation reactions, such as a Wolff-Kishner or Clemmensen reduction.

-

Purification: The final product would be purified by column chromatography and its enantiomeric purity assessed by chiral gas chromatography.

Chiral Separation (Resolution) of Racemic this compound

If a racemic mixture of this compound is synthesized, the enantiomers can be separated through a process called chiral resolution. For non-functionalized alkanes, this is most effectively achieved using chiral chromatography.[7][8][9][10]

Protocol for Chiral Gas Chromatography (GC) Separation:

-

Column Selection: A capillary gas chromatography column with a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are commonly used for the separation of chiral hydrocarbons.[7][8][9]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

-

Sample Preparation: Dissolve a small amount of the racemic this compound in a volatile organic solvent (e.g., hexane).

-

GC Conditions (Illustrative):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). The optimal temperature program will need to be determined empirically.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector Temperature: 250 °C

-

-

Analysis: The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Biological Significance and Potential Relevance

While there is no specific research on the biological activity of the individual enantiomers of this compound, many methyl-branched alkanes are known to function as cuticular hydrocarbons in insects, playing crucial roles in chemical communication, such as species and sex recognition.[11][12][13][14] These compounds often act as contact pheromones.[15][16][17][18][19]

The stereochemistry of these pheromones can be critical for their biological activity.[15] In some insect species, only one enantiomer is biologically active, while in others, a specific ratio of enantiomers is required for the correct behavioral response. Given this context, it is plausible that the enantiomers of this compound could have different biological effects if they are involved in any biological signaling system. For professionals in drug development, particularly in the area of natural products and pest control, understanding the stereospecificity of such compounds is vital.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. youtube.com [youtube.com]

- 4. Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. bohrium.com [bohrium.com]

- 14. Chemical synthesis of insect cuticular hydrocarbons (Chapter 8) - Insect Hydrocarbons [cambridge.org]

- 15. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 19. mdpi.com [mdpi.com]

The Biosynthesis of 3-Methylhexadecane: A Technical Guide for Researchers

October 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-methylhexadecane, a methyl-branched cuticular hydrocarbon found in various organisms, particularly insects. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic reactions, genetic regulation, and experimental methodologies used to study this pathway. We present detailed experimental protocols, quantitative data, and visual diagrams of the core processes to facilitate a deeper understanding and further investigation into this area.

Introduction

Cuticular hydrocarbons (CHCs) are a diverse group of lipids that form a waxy layer on the exoskeleton of insects, playing a crucial role in preventing desiccation and mediating chemical communication.[1] Among these, methyl-branched alkanes, such as this compound, are of significant interest due to their roles as semiochemicals, including pheromones.[2] The biosynthesis of these complex molecules involves a series of enzymatic steps that are a variation of the general fatty acid synthesis pathway. This guide will dissect the intricate steps leading to the production of this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from primary metabolism and proceeds through a specialized fatty acid synthesis and modification pathway. The key stages involve the formation of a methyl-branched fatty acyl-CoA precursor, its subsequent reduction to an aldehyde, and a final oxidative decarbonylation step to yield the alkane.

Precursor Synthesis: The Role of Propionyl-CoA and Methylmalonyl-CoA

The journey to this compound begins with the formation of its essential building blocks. The methyl branch is introduced via the incorporation of a three-carbon unit derived from propionyl-CoA.

-

Propionyl-CoA Carboxylation: Propionyl-CoA, which can be derived from the catabolism of odd-chain fatty acids or certain amino acids like valine and isoleucine, is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA.[3][4] This reaction requires ATP and bicarbonate.[4]

-

Racemization: (S)-methylmalonyl-CoA is then epimerized to its (R)-form by methylmalonyl-CoA racemase .[5]

Elongation: Formation of the 3-Methylhexadecanoyl-CoA Precursor

The carbon backbone of this compound is assembled by a multi-enzyme complex known as fatty acid synthase (FAS) . In the case of 3-methylalkanes, the synthesis is initiated with a methyl-branched starter unit.

-

Initiation with Propionyl-CoA: The biosynthesis of a 3-methyl fatty acid is initiated by the condensation of propionyl-CoA (instead of acetyl-CoA) with malonyl-CoA. This initial step, catalyzed by the ketoacyl synthase (KS) domain of FAS, sets the foundation for the methyl branch at the third carbon position of the final hydrocarbon.

-

Iterative Elongation: Following the initial condensation, the growing acyl chain undergoes seven cycles of elongation. In each cycle, a two-carbon unit from malonyl-CoA is added. The four reactions in each elongation cycle are:

-

Condensation: Catalyzed by β-ketoacyl-ACP synthase (KAS).

-

Reduction: Catalyzed by β-ketoacyl-ACP reductase (KAR).

-

Dehydration: Catalyzed by β-hydroxyacyl-ACP dehydratase (DH).

-

Reduction: Catalyzed by enoyl-ACP reductase (ER).

-

-

Formation of 3-Methylhexadecanoyl-ACP: After seven rounds of elongation, a 17-carbon fatty acyl chain with a methyl group at the 3-position, attached to an Acyl Carrier Protein (ACP), is formed. This is then released as 3-methylhexadecanoyl-CoA.

Reduction to Aldehyde

The resulting 3-methylhexadecanoyl-CoA is then reduced to its corresponding aldehyde, 3-methylhexadecanal. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR) . This is a critical step to prepare the molecule for the final conversion to a hydrocarbon.

Oxidative Decarbonylation: The Final Step

The terminal step in the biosynthesis of this compound is the oxidative decarbonylation of 3-methylhexadecanal. This reaction is catalyzed by a specific cytochrome P450 enzyme from the CYP4G family .[6][7] This enzyme removes the carbonyl carbon, releasing it as carbon dioxide and producing the final C17 hydrocarbon, this compound.[6][7] This reaction is a key evolutionary innovation in insects that allowed for the production of cuticular hydrocarbons.[6]

Quantitative Data

The efficiency of the this compound biosynthetic pathway is dependent on the kinetic properties of its constituent enzymes. The following table summarizes available kinetic data for key enzymes involved in methyl-branched fatty acid synthesis. It is important to note that these data are for metazoan fatty acid synthase in general and may vary between different insect species and for the specific synthesis of 3-methylhexadecanoic acid.

| Enzyme/Domain | Substrate(s) | Organism/System | Km (µM) | kcat (s-1) | Reference |

| Fatty Acid Synthase (mFAS) | Acetyl-CoA | Metazoan | 4.3 ± 0.4 | 1.1 ± 0.03 | [8] |

| Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | Metazoan | 18.5 ± 2.0 | 0.0064 ± 0.0002 | [8] |

| Ketoacyl Synthase (KS) | Decanoyl-ACP + Malonyl-ACP | Metazoan | 1.9 ± 0.2 | 0.8 ± 0.02 | [9] |

| Ketoacyl Synthase (KS) | Decanoyl-ACP + Methylmalonyl-ACP | Metazoan | 1.8 ± 0.3 | 0.007 ± 0.0003 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Analysis of Cuticular Hydrocarbons by GC-MS

This protocol describes the extraction and analysis of CHCs from insect samples.

Materials:

-

Hexane (B92381) (analytical grade)

-

Glass vials with Teflon-lined caps

-

Internal standard (e.g., n-eicosane)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Place a single insect (or a pooled sample for smaller insects) in a glass vial.

-

Add 1 mL of hexane containing a known concentration of the internal standard.

-

Vortex for 2 minutes to extract the cuticular lipids.

-

Carefully transfer the hexane extract to a clean vial, avoiding transfer of the insect body.

-

Dry the extract over a small amount of anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 50 µL.

-

Inject 1-2 µL of the sample into the GC-MS.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector Temperature: 280 °C

-

Oven Program: 50 °C for 2 min, then ramp at 10 °C/min to 320 °C and hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Ion Source Temperature: 230 °C

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of this compound relative to the internal standard.

-

In Vitro Fatty Acid Synthase Assay with Methylmalonyl-CoA

This assay measures the activity of FAS in the presence of methylmalonyl-CoA.

Materials:

-

Purified Fatty Acid Synthase (FAS)

-

Acetyl-CoA

-

Malonyl-CoA

-

[14C]-Methylmalonyl-CoA

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, acetyl-CoA, and malonyl-CoA in a microcentrifuge tube.

-

Initiate the reaction by adding the purified FAS enzyme.

-

Add [14C]-methylmalonyl-CoA to the reaction mixture.

-

Incubate at 30 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., 2 M HCl).

-

Extract the fatty acids with an organic solvent (e.g., hexane).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the incorporation of radioactivity using a scintillation counter.

Heterologous Expression and Assay of CYP4G Oxidative Decarbonylase Activity

This protocol describes the expression of an insect CYP4G enzyme in a heterologous system and a subsequent activity assay.

1. Heterologous Expression (e.g., in E. coli):

-

Clone the full-length cDNA of the target insect CYP4G gene into a suitable bacterial expression vector (e.g., pCWori+).[10]

-

Co-transform the expression vector along with a vector containing the corresponding cytochrome P450 reductase (CPR) into a suitable E. coli strain (e.g., C41(DE3)).

-

Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37 °C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG and supplement the medium with a heme precursor (e.g., δ-aminolevulinic acid).

-

Continue incubation at a lower temperature (e.g., 28 °C) for 24-48 hours.

-

Harvest the cells by centrifugation and prepare microsomes or purified enzyme.

2. Oxidative Decarbonylase Assay:

-

Prepare the substrate, 3-methylhexadecanal. This may require chemical synthesis if not commercially available.

-

Set up a reaction mixture containing:

-

Microsomes or purified CYP4G/CPR

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

3-methylhexadecanal (solubilized with a detergent like Triton X-100).[3]

-

-

Incubate the reaction at 30 °C for 1-2 hours.[3]

-

Stop the reaction by adding acid and extract the hydrocarbon product with hexane.

-

Analyze the hexane extract by GC-MS to identify and quantify the formation of this compound.

Visualizing the Pathway and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for CHC analysis by GC-MS.

Caption: Workflow for heterologous expression and assay of CYP4G.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that highlights the metabolic ingenuity of insects. A thorough understanding of this pathway, from the initial precursor molecules to the final hydrocarbon product, is essential for fields ranging from chemical ecology to pest management and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricacies of methyl-branched hydrocarbon biosynthesis. Future research, particularly focusing on the specific elongase and reductase enzymes and their regulation, will undoubtedly uncover new facets of this fascinating biological process.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C17H36 | CID 93030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Functional Characterization of Two Elongases of Very Long-Chain Fatty Acid from Tenebrio molitor L. (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Territory of 3-Methylhexadecane: A Toxicological Assessment Based on Surrogate Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylhexadecane, a branched-chain alkane, presents a significant data gap in the field of toxicology. Despite its potential presence in various industrial applications and as a component of complex hydrocarbon mixtures, publicly available toxicological data, including quantitative measures such as LD50, NOAEL, and LOAEL values, remain elusive. This guide, therefore, navigates the uncharted territory of this compound's toxicological profile by leveraging surrogate data from structurally similar compounds, namely other branched-chain alkanes (isoparaffins) and long-chain alkanes. The information presented herein aims to provide a foundational understanding for researchers, scientists, and drug development professionals, while underscoring the critical need for specific toxicological studies on this compound.

Introduction to this compound

This compound (C₁₇H₃₆) is a saturated aliphatic hydrocarbon belonging to the class of branched-chain alkanes. Its physical and chemical properties are largely dictated by its long carbon chain and the methyl branch. While specific data for this compound is scarce, it is expected to have low water solubility and high lipophilicity, characteristics that influence its toxicokinetic behavior.

General Toxicological Profile of Branched-Chain and Long-Chain Alkanes

In the absence of specific data for this compound, the toxicological profile of isoparaffins and long-chain alkanes serves as a primary source of information. Generally, these substances exhibit a low order of acute toxicity across oral, dermal, and inhalation routes of exposure. However, certain hazards, particularly related to physical properties, are consistently reported.

Table 1: Summary of Qualitative Toxicological Endpoints for Branched-Chain and Long-Chain Alkanes

| Toxicological Endpoint | General Findings for Branched-Chain and Long-Chain Alkanes |

| Acute Oral Toxicity | Generally low; practically non-toxic. |

| Acute Dermal Toxicity | Low; practically non-toxic. |

| Acute Inhalation Toxicity | Low; high concentrations may cause central nervous system depression. |

| Skin Irritation/Corrosion | Slight to moderate irritation, particularly under occlusive conditions. Repeated exposure may cause defatting and dermatitis. |

| Eye Irritation | Slight, transient irritation. |

| Dermal Sensitization | Not generally considered to be skin sensitizers. |

| Aspiration Hazard | A significant hazard. Aspiration into the lungs can cause severe chemical pneumonitis. |

| Genotoxicity | No evidence of mutagenic or clastogenic potential in available studies on related compounds. |

| Repeat-Dose Toxicity | Target organs can include the male rat kidney (α2u-globulin nephropathy, not relevant to humans) and the liver (adaptive enlargement). |

| Carcinogenicity | No evidence of carcinogenicity for the general class of isoparaffins. |

| Reproductive/Developmental Toxicity | No significant adverse effects reported in studies on surrogate substances. |

Experimental Protocols: A General Overview

Detailed experimental protocols for this compound are not available. However, based on studies of similar substances, the following methodologies are typically employed to assess the toxicological profile of long-chain alkanes.

Acute Toxicity Studies (Oral, Dermal, Inhalation)

These studies, often following OECD guidelines (e.g., OECD 401, 402, 403), involve single high-dose exposures to determine the potential for immediate adverse effects and to establish the median lethal dose (LD50) or concentration (LC50).

Skin and Eye Irritation Studies

Typically conducted using rabbit models (e.g., OECD 404 and 405), these tests assess the potential for a substance to cause local irritation upon direct contact with the skin or eyes.

Genetic Toxicology Assays

A battery of in vitro and in vivo tests are used to evaluate the potential for a substance to induce genetic mutations or chromosomal damage. Common assays include the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents.

Mandatory Visualizations

Due to the absence of specific data on signaling pathways affected by this compound, the following diagrams illustrate a general toxicological assessment workflow and a conceptual representation of non-specific cellular toxicity.

Caption: A generalized workflow for the toxicological assessment of a data-poor substance.

Caption: Conceptual diagram of non-specific toxicity through membrane disruption.

Environmental Fate and Transport

The environmental fate of this compound is expected to be governed by its low water solubility and high octanol-water partition coefficient (log Kow). This suggests a tendency to partition to soil and sediment. Biodegradation is anticipated to be the primary degradation pathway in the environment, although the rate may be slower for branched alkanes compared to their linear counterparts. Due to its low vapor pressure, it is not expected to be a significant air pollutant.

Conclusion and Recommendations

The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. Based on data from structurally related compounds, it is predicted to have low acute systemic toxicity but poses a significant aspiration hazard. Mild skin and eye irritation may also occur. The lack of specific data on this compound highlights a critical need for further research to adequately assess its potential risks to human health and the environment. It is strongly recommended that a comprehensive toxicological evaluation, including studies on acute toxicity, repeat-dose toxicity, and genotoxicity, be conducted to fill the existing data gap and ensure the safe handling and use of this substance. Professionals in drug development should be particularly cautious if considering this or structurally similar compounds as excipients or in manufacturing processes, given the potential for unforeseen biological interactions.

An In-Depth Technical Guide to the Isomers of Methylhexadecane: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhexadecane isomers, a class of saturated branched-chain alkanes with the chemical formula C₁₇H₃₆, are of increasing interest in various scientific disciplines, including biochemistry, entomology, and drug development. Their structural diversity, arising from the different possible positions of the methyl group on the hexadecane (B31444) backbone, gives rise to a range of physicochemical properties and biological activities. This guide provides a comprehensive overview of the synthesis, properties, and analysis of methylhexadecane isomers, with a focus on their relevance to researchers and professionals in the life sciences.

The significance of methyl-branched lipids is underscored by their role in the cell envelope of pathogenic bacteria, such as Mycobacterium tuberculosis, where they are implicated in virulence and pathogenesis.[1][2] Furthermore, the unique properties of methyl-branched lipids are being explored in the design of advanced drug delivery systems, specifically in the formulation of liposomes with enhanced stability and controlled release characteristics.[3][4][5] Understanding the synthesis and properties of simpler methyl-branched alkanes like methylhexadecane provides a foundational knowledge base for exploring these more complex biological and pharmaceutical applications.

Physicochemical Properties of Methylhexadecane Isomers

The position of the methyl group along the hexadecane chain significantly influences the physical properties of the isomers. These differences are critical for their separation, identification, and potential applications. A summary of key physical properties for various methylhexadecane isomers is presented in Table 1.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2-Methylhexadecane (B72761) | 1560-92-5 | C₁₇H₃₆ | 240.47 | 291.4 - 297 | 4 | 0.772 - 0.776 |

| 3-Methylhexadecane | 6418-43-5 | C₁₇H₃₆ | 240.47 | 297.2 | -15 | Not available |

| 4-Methylhexadecane | 25117-26-4 | C₁₇H₃₆ | 240.47 | 294.3 - 296.3 | 3.66 | 0.781 |

| 5-Methylhexadecane | 25117-34-4 | C₁₇H₃₆ | 240.47 | Not available | Not available | Not available |

| 6-Methylhexadecane | 26730-19-8 | C₁₇H₃₆ | 240.47 | 294.1 | Not available | Not available |

| 7-Methylhexadecane | 26730-20-1 | C₁₇H₃₆ | 240.47 | 292.1 | Not available | 0.776 |

| 8-Methylhexadecane | Not available | C₁₇H₃₆ | 240.47 | Not available | Not available | Not available |

Table 1: Physical Properties of Selected Methylhexadecane Isomers. Data compiled from various sources. Boiling and melting points can vary slightly based on experimental conditions.

Synthesis of Methylhexadecane Isomers

The targeted synthesis of specific methylhexadecane isomers can be achieved through established organometallic reactions, primarily the Grignard and Wittig reactions. These methods offer control over the position of the methyl branch. Catalytic isomerization of n-heptadecane is another approach, though it typically yields a mixture of isomers.

Grignard Reaction for the Synthesis of 2-Methylhexadecane

This protocol describes the synthesis of 2-methylhexadecane via the reaction of a Grignard reagent with a ketone, followed by reduction.

Experimental Protocol:

-

Preparation of the Grignard Reagent (Pentadecylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromopentadecane (B48590) (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopentadecane solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small amount of a pre-formed Grignard reagent.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopentadecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone (B3395972):

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Reduction:

-

Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-methylhexadecan-2-ol.

-

The tertiary alcohol can be reduced to the corresponding alkane using a variety of methods, such as a two-step process involving dehydration to the alkene followed by catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst).

-

Wittig Reaction for the Synthesis of 3-Methyl-1-hexadecene (Precursor to this compound)

The Wittig reaction provides a route to an alkene, which can then be hydrogenated to the desired methylhexadecane isomer. This protocol outlines the synthesis of a precursor to this compound.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by a color change (often to orange or deep red).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.

-

-

Wittig Reaction with Tetradecanal (B130844):

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Add a solution of tetradecanal (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the mixture with pentane (B18724) or hexane (B92381).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of (Z)- and (E)-3-methyl-1-hexadecene, can be purified by column chromatography on silica (B1680970) gel.

-

-

Hydrogenation:

-

Dissolve the purified alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

-

Analytical Characterization

The identification and quantification of methylhexadecane isomers are typically performed using gas chromatography coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The retention time of each isomer is characteristic, and the mass spectrum provides information about its molecular weight and fragmentation pattern.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) coupled to a mass spectrometer.

-

Sample Preparation: Dilute the sample containing methylhexadecane isomers in a suitable solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the isomers based on their retention times relative to known standards and by comparing their mass spectra to library data. The fragmentation of branched alkanes often shows characteristic ions resulting from cleavage at the branch point.

Kovats Retention Indices:

Kovats retention indices (RI) are a useful tool for comparing the retention behavior of compounds across different GC systems. The RI values for some methylhexadecane isomers on a standard non-polar column are provided in Table 2.

| Isomer | Kovats Retention Index (Non-polar column) |

| 2-Methylhexadecane | ~1664 |

| This compound | ~1673 |

| 4-Methylhexadecane | ~1660 |

Table 2: Kovats Retention Indices of Selected Methylhexadecane Isomers. Values can vary slightly depending on the specific column and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of organic molecules, including the precise determination of the methyl group's position in methylhexadecane isomers.

Experimental Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR:

-

The methyl protons of the branch will typically appear as a doublet around 0.8-0.9 ppm.

-

The methine proton at the branch point will appear as a multiplet, with its chemical shift dependent on the position of the methyl group.

-

The terminal methyl groups of the main chain will appear as triplets around 0.8-0.9 ppm.

-

The methylene (B1212753) protons of the long chain will form a complex multiplet around 1.2-1.4 ppm.

-

-

¹³C NMR:

-

The chemical shift of the methyl carbon of the branch is highly diagnostic of its position.

-

The chemical shift of the methine carbon at the branch point is also characteristic.

-

The signals for the methylene carbons in the long chain will appear in the range of 20-40 ppm.

-

Relevance to Drug Development

While methylhexadecane itself is not a therapeutic agent, the study of methyl-branched alkanes and lipids is highly relevant to drug development in several areas:

-

Drug Delivery: Liposomes incorporating methyl-branched phospholipids (B1166683) have shown promise for sustained drug delivery.[3][4][5][6] These lipids, inspired by the membranes of archaea, can decrease the permeability of the liposomal bilayer, leading to enhanced drug loading capacity and reduced leakage of the encapsulated drug.[4][5][6] This results in a prolonged therapeutic effect and potentially reduced systemic toxicity.[3][6]

-

Antimicrobial Drug Targets: The cell envelope of Mycobacterium tuberculosis is rich in unique methyl-branched lipids, such as phthiocerol dimycocerosates (PDIMs) and sulfolipids, which are crucial for the bacterium's virulence and survival within the host.[1][2][7][8][9] The biosynthetic pathways of these lipids represent potential targets for the development of new anti-tuberculosis drugs. Understanding the metabolism of simpler methyl-branched hydrocarbons can inform the design of inhibitors for the enzymes involved in the synthesis of these complex virulence factors.

-

Metabolic Signaling: Branched-chain fatty acids, which are structurally related to methyl-branched alkanes, can act as signaling molecules. For instance, they are known to be ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[10][11] The activation of PPARα by these lipids can influence the expression of genes involved in fatty acid oxidation. This signaling pathway is a target for drugs used to treat metabolic disorders like dyslipidemia.

Signaling Pathway and Logical Relationships

Branched-Chain Fatty Acid Metabolism in Mycobacterium tuberculosis

The metabolism of propionyl-CoA, a product of the breakdown of host-derived cholesterol and odd-chain fatty acids, is crucial for the pathogenesis of M. tuberculosis. Propionyl-CoA can be incorporated into methyl-branched virulence lipids, a process that is essential for the bacterium to mitigate the toxicity of propionyl-CoA accumulation. This metabolic pathway is a key area of research for developing new anti-tubercular agents.

Caption: Metabolism of host-derived lipids to produce methyl-branched virulence factors in M. tuberculosis.

PPARα Activation by Branched-Chain Fatty Acids

Branched-chain fatty acids can enter the cell and be converted to their CoA esters. These esters can then bind to and activate PPARα, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in fatty acid oxidation.

Caption: PPARα signaling pathway activated by branched-chain fatty acids.

Conclusion

The isomers of methylhexadecane represent a fascinating class of molecules with diverse properties and potential applications. This guide has provided a detailed overview of their synthesis, physicochemical characteristics, and analytical determination. The connection between methyl-branched lipids and critical biological processes, particularly in the context of infectious diseases and drug delivery, highlights the importance of fundamental research into these seemingly simple molecules. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists and researchers working at the interface of chemistry, biology, and medicine. Further exploration of the biological activities of individual methylhexadecane isomers and their more complex lipid counterparts will undoubtedly open new avenues for therapeutic intervention and technological innovation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomes with Methyl-Branched Hydrocarbons for Improved Drug Delivery - ChemistryViews [chemistryviews.org]

- 5. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Lipidomics reveals control of Mycobacterium tuberculosis virulence lipids via metabolic coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Methylhexadecane in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhexadecane, a saturated branched hydrocarbon, has been identified as a component of glandular secretions and nest materials in several ant species. While its precise function in insect communication is still under investigation, its presence within the chemical repertoire of social insects suggests a significant role, likely as a semiochemical involved in nestmate recognition, territorial marking, or as a component of a more complex pheromone blend. This technical guide provides a comprehensive overview of the current knowledge on this compound in insect communication, details relevant experimental protocols for its study, and presents logical frameworks for future research.

Introduction to Insect Chemical Communication

Insects utilize a sophisticated chemical language, primarily through semiochemicals, to mediate a wide range of behaviors essential for their survival and reproduction.[1] These chemical signals can be classified based on the context of the interaction: pheromones mediate intraspecific communication, while allelochemicals are involved in interspecific interactions.[1] Cuticular hydrocarbons (CHCs), a layer of lipids on the insect's exoskeleton, play a dual role in preventing desiccation and serving as a rich source of chemical information for communication.[2] Methyl-branched alkanes, a common class of CHCs, are particularly important in conveying information about species, colony, caste, and reproductive status.[1][3]

This compound: Known Occurrences in Insects

To date, this compound has been identified in at least three species of ants, all belonging to the family Formicidae. The specific contexts of its identification are summarized in the table below.

| Insect Species | Family | Source of Identification | Potential Function | Reference |

| Camponotus intrepidus | Formicidae | Gland secretion | Pheromone component | [4] |

| Crematogaster rogenhoferi | Formicidae | Nest material | Population communication, Nest recognition | [5] |

| Cataglyphis bicolor group | Formicidae | Dufour gland secretion | Species-specific signal |

Putative Functions of this compound

While definitive behavioral studies on this compound are lacking, its chemical nature as a methyl-branched alkane and its presence in glandular secretions and nest materials allow for informed hypotheses regarding its function.

-

Nestmate Recognition: In social insects like ants, CHCs create a colony-specific odor profile that allows individuals to distinguish between nestmates and non-nestmates. This compound likely contributes to this complex chemical signature in the identified ant species.

-

Territorial Marking: Ants are known to mark their territories with chemical signals to deter intruders. As a component of glandular secretions and nest material, this compound could serve as a long-lasting territorial marker.

-

Component of a Pheromone Blend: It is common for insect pheromones to be multi-component blends. This compound may act synergistically with other compounds to elicit a specific behavioral response.

Experimental Protocols

To further elucidate the function of this compound, a combination of chemical analysis, electrophysiology, and behavioral assays is required.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of CHCs.

Objective: To extract, identify, and quantify this compound from insect samples.

Methodology:

-

Sample Collection: Collect individual insects or nest material samples. For CHC analysis, whole-body solvent washes are common.

-

Extraction: Submerge the sample in a non-polar solvent such as hexane (B92381) for a defined period (e.g., 5-10 minutes) to extract the cuticular lipids.

-

Fractionation (Optional): To isolate the hydrocarbon fraction from other lipids, the extract can be passed through a silica (B1680970) gel column.

-

Analysis:

-

Inject the extract into a gas chromatograph equipped with a non-polar capillary column.

-

The GC will separate the compounds based on their boiling points and polarity.

-

The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for identification.

-

Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a synthetic standard.

-

GC-MS workflow for the analysis of this compound.

Electrophysiology: Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating whether the insect can detect the chemical.

Objective: To determine if the antennae of a target insect species are sensitive to this compound.

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.

-

Electrode Placement: The base and tip of the antenna are placed in contact with two electrodes connected to an amplifier.

-

Stimulus Delivery: A pulse of air carrying a known concentration of synthetic this compound is delivered over the antenna.

-

Signal Recording: The change in electrical potential across the antenna (the EAG response) is recorded. A significant depolarization indicates that the antennal olfactory sensory neurons are responding to the compound.

Simplified diagram of an Electroantennography (EAG) setup.

Behavioral Bioassays

Behavioral bioassays are crucial for determining the function of a semiochemical.

Objective: To assess the behavioral response of insects to this compound.

Methodology:

-

Arena Setup: A suitable behavioral arena is chosen, such as a Y-tube olfactometer for volatile compounds or a Petri dish for contact cues.

-

Stimulus Application:

-

Olfactometer: Air is passed through two arms of the Y-tube. One arm contains a filter paper treated with a solution of this compound in a solvent, and the other contains a filter paper with the solvent alone (control).

-

Contact Assay: A glass dummy or a relevant substrate is coated with this compound.

-

-

Insect Introduction: An individual insect is introduced into the arena.

-

Observation and Data Collection: The insect's behavior is observed and recorded. This could include the choice of arm in a Y-tube, the time spent in proximity to the treated object, or the frequency of specific behaviors like antennation or aggression.

Logical flow of a behavioral bioassay.

Signaling Pathways

The perception of long-chain hydrocarbons like this compound is thought to be mediated by specific chemoreceptors, likely odorant receptors (ORs) or gustatory receptors (GRs), located on the insect's antennae or other sensory organs.

Hypothesized signaling pathway for this compound perception.